molecular formula C11H11F3O2 B2732228 Ethyl Difluoro-(3-fluoro-4-methylphenyl)acetate CAS No. 1027514-23-3

Ethyl Difluoro-(3-fluoro-4-methylphenyl)acetate

Cat. No.: B2732228
CAS No.: 1027514-23-3
M. Wt: 232.202
InChI Key: OMTJCZYVYRPDAW-UHFFFAOYSA-N
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Description

Ethyl Difluoro-(3-fluoro-4-methylphenyl)acetate is an organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Difluoro-(3-fluoro-4-methylphenyl)acetate typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with ethyl difluoroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl Difluoro-(3-fluoro-4-methylphenyl)acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl Difluoro-(3-fluoro-4-methylphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atoms can also influence the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

    Ethyl Fluoroacetate: Similar in structure but lacks the difluoromethyl group.

    Methyl Difluoro-(3-fluoro-4-methylphenyl)acetate: Similar but with a methyl ester instead of an ethyl ester.

    Difluoromethylbenzene Derivatives: Compounds with similar difluoromethyl groups attached to benzene rings.

Uniqueness: this compound is unique due to the combination of the difluoromethyl group and the specific substitution pattern on the phenyl ring

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(3-fluoro-4-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-3-16-10(15)11(13,14)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTJCZYVYRPDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)C)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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